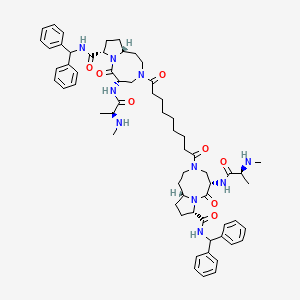
dTAG-13-NEG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dTAG-13-NEG is a chemical compound used as a negative control for dTAG-13, which is part of the degradation tag (dTAG) system. This system is designed for targeted protein degradation, allowing researchers to study the immediate consequences of protein loss in cells and organisms. This compound is specifically used to validate the specificity and efficacy of dTAG-13 in experimental settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dTAG-13-NEG involves multiple steps, including the formation of various intermediates and the final coupling reaction. The key steps include:
Formation of the core structure: This involves the synthesis of the central scaffold, which includes the piperidine and isoindolinone moieties.
Functionalization: Introduction of functional groups such as methoxy and oxo groups to the aromatic rings.
Coupling reactions: The final step involves coupling the functionalized intermediates to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and purification processes (chromatography, crystallization) to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
dTAG-13-NEG can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may yield alcohols or amines .
科学的研究の応用
dTAG-13-NEG is primarily used in scientific research as a negative control for dTAG-13. Its applications include:
Chemistry: Studying the specificity and efficacy of dTAG-13 in degrading target proteins.
Biology: Investigating the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Exploring potential therapeutic applications of targeted protein degradation in diseases such as cancer.
Industry: Developing new tools and technologies for targeted protein degradation
作用機序
dTAG-13-NEG functions as a negative control by not inducing the degradation of target proteins. In contrast, dTAG-13 recruits an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome. This system allows for rapid and reversible control of protein levels, providing a powerful tool for studying protein function and validating drug targets .
類似化合物との比較
Similar Compounds
dTAG-13: The active compound that induces targeted protein degradation.
dTAGV-1: Another degrader that recruits von Hippel-Lindau (VHL) E3 ligase for protein degradation.
dTAG-47: A similar compound that also recruits cereblon (CRBN) E3 ligase for protein degradation
Uniqueness
dTAG-13-NEG is unique in its role as a negative control, ensuring that observed effects in experiments are due to the specific action of dTAG-13 and not off-target effects. This makes it an essential tool for validating the specificity and efficacy of targeted protein degradation systems .
特性
分子式 |
C58H70N4O15 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC名 |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C58H70N4O15/c1-8-38(37-33-48(72-5)53(74-7)49(34-37)73-6)54(65)61-30-15-13-20-42(61)58(69)77-44(26-23-36-24-27-45(70-3)47(32-36)71-4)39-18-11-12-21-43(39)76-35-50(63)59-29-14-9-10-16-31-75-46-22-17-19-40-52(46)57(68)62(55(40)66)41-25-28-51(64)60(2)56(41)67/h11-12,17-19,21-22,24,27,32-34,38,41-42,44H,8-10,13-16,20,23,25-26,28-31,35H2,1-7H3,(H,59,63)/t38-,41?,42-,44+/m0/s1 |
InChIキー |
ZKVNXENIWGNDDO-SKTJQTJUSA-N |
異性体SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
正規SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)



![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)


![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)


